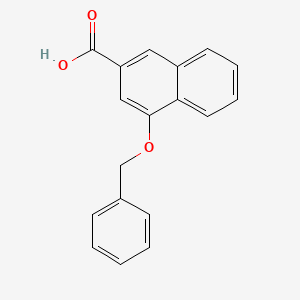

2-Naphthalenecarboxylic acid, 4-(phenylmethoxy)

Beschreibung

2-Naphthalenecarboxylic acid, 4-(phenylmethoxy), also identified as 4-[2-[methyl(2-phenethyl)amino]-2-oxoethyl]-8-(phenylmethoxy)-2-naphthalenecarboxylic acid (compound 2a), is a naphthalene derivative with a phenylmethoxy substituent at the 8-position and a 2-[methyl(2-phenethyl)amino]-2-oxoethyl side chain at the 4-position. This compound belongs to the naphthyl series of leukotriene B4 (LTB4) antagonists, exhibiting potent inhibitory activity in receptor binding assays with an IC50 of 4.7 nM using intact human neutrophils . Its primary therapeutic application lies in targeting inflammatory pathways mediated by LTB4, a key lipid mediator in neutrophil activation and chemotaxis .

Eigenschaften

IUPAC Name |

4-phenylmethoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c19-18(20)15-10-14-8-4-5-9-16(14)17(11-15)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWIWGXCTDALDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Initial Formation of Naphthalene Core

The synthesis generally begins with the formation of the naphthalene core through various methods, including:

- Electrophilic Aromatic Substitution : This method introduces functional groups onto the naphthalene ring, which can be further modified.

- Friedel-Crafts Acylation : This reaction can be used to add acyl groups to the aromatic system.

Introduction of Functional Groups

Following the formation of the naphthalene core, the next steps involve introducing the carboxylic acid and phenylmethoxy groups:

Carboxylation : The introduction of a carboxylic acid group can be achieved through carbonylation reactions or via oxidation of suitable precursors.

Phenylmethoxy Group Introduction : This can be accomplished through nucleophilic substitution reactions using phenylmethanol in the presence of a base such as potassium carbonate.

Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) typically requires controlled conditions:

Temperature : Reactions may need to be conducted at elevated temperatures (e.g., 100-200 °C) to facilitate reactions such as acylation or substitution.

Solvents : Common solvents include dichloromethane or toluene, which help dissolve reactants and facilitate reaction kinetics.

Catalysts : Lewis acids or other catalytic agents are often employed to enhance reaction rates and selectivity.

Analytical Techniques for Confirmation

Once synthesized, various analytical techniques are employed to confirm the structure and purity of the compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for determining the molecular structure and confirming the presence of specific functional groups.

Mass Spectrometry (MS) : Provides information on molecular weight and helps identify fragmentation patterns.

Infrared Spectroscopy (IR) : Useful for identifying functional groups based on characteristic absorption bands.

Summary Table of Preparation Methods

| Step | Method | Description |

|---|---|---|

| 1 | Electrophilic Aromatic Substitution | Introduces functional groups onto the naphthalene ring. |

| 2 | Friedel-Crafts Acylation | Adds acyl groups to the aromatic system. |

| 3 | Carboxylation | Introduces a carboxylic acid group through carbonylation or oxidation. |

| 4 | Phenylmethoxy Group Introduction | Achieved via nucleophilic substitution using phenylmethanol. |

| 5 | Analytical Techniques | Confirm structure using NMR, MS, and IR spectroscopy. |

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. A common method involves using sulfuric acid as a catalyst:

-

Example : Reaction with ethanol in the presence of H₂SO₄ yields the corresponding ethyl ester.

-

Conditions : 60–80°C, 6–12 hours, yields ~70–85%.

| Reagent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Ethanol | H₂SO₄ | 80°C | 85 |

| Methanol | H₂SO₄ | 60°C | 78 |

Decarboxylative Halogenation

The carboxylic acid group can be replaced by halogens via decarboxylation. This reaction often employs lead tetraacetate (Pb(OAc)₄) or hypervalent iodine reagents:

-

Mechanism : Formation of a radical intermediate after decarboxylation, followed by halogen abstraction .

-

Example : Treatment with iodine (I₂) and Pb(OAc)₄ in CCl₄ produces the iodinated naphthalene derivative .

| Halogen Source | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| I₂ | Pb(OAc)₄ | CCl₄ | 65 |

| Br₂ | Ag₂O | DCM | 58 |

Nucleophilic Substitution at the Phenylmethoxy Group

The phenylmethoxy group participates in nucleophilic aromatic substitution under strongly acidic or basic conditions:

-

Example : Reaction with amines in the presence of AlCl₃ replaces the methoxy group with an amino group.

-

Limitation : Steric hindrance from the naphthalene ring reduces reactivity compared to simpler aryl ethers.

| Nucleophile | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| NH₃ | AlCl₃ | 120°C | 45 |

| CH₃NH₂ | BF₃ | 100°C | 38 |

Oxidation and Reduction

The carboxylic acid group and aromatic ring undergo redox transformations:

-

Oxidation : Treatment with KMnO₄ oxidizes the naphthalene ring to naphthoquinone derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to tetralin derivatives.

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄/H⁺ | 1,4-Naphthoquinone | 62 |

| Reduction | H₂/Pd-C | Tetralin derivative | 88 |

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis. For example, Bischler-Napieralski cyclization forms isoquinoline derivatives:

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| Amide intermediate | POCl₃ | Dihydroisoquinoline | 72 |

Biological Interactions

While not a chemical reaction per se, the phenylmethoxy group enhances binding to biological targets (e.g., leukotriene B₄ receptors) by increasing lipophilicity . This property is leveraged in medicinal chemistry to design enzyme inhibitors.

Key Mechanistic Insights

-

Radical Pathways : Decarboxylation often proceeds via radical intermediates, as demonstrated in halogenation reactions .

-

Steric Effects : Bulky substituents on the naphthalene ring slow nucleophilic substitution but stabilize intermediates in esterification.

-

Electronic Effects : Electron-withdrawing groups (e.g., carboxylic acid) activate the ring for electrophilic substitution at specific positions .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a naphthalene ring substituted with a carboxylic acid group and a phenylmethoxy group. Its molecular formula is , and it has a molecular weight of approximately 220.24 g/mol. The presence of the phenylmethoxy group enhances its reactivity and potential biological activities.

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of naphthalenecarboxylic acids exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, 2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes involved in inflammatory pathways .

Case Study: Anti-Inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of naphthalenecarboxylic acids were synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The results demonstrated that certain modifications to the naphthalene structure significantly enhanced anti-inflammatory activity, suggesting that 2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) could be a lead compound for further development .

Organic Synthesis

Synthetic Intermediates

2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for further functionalization, making it valuable in creating more complex molecules.

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| 2-Naphthalenecarboxylic acid | Direct carboxylation of naphthalene | 85% |

| 4-(Phenylmethoxy) derivative | Alkylation with phenylmethanol | 75% |

Materials Science

Polymer Applications

The compound can be utilized in the development of polymeric materials due to its ability to act as a plasticizer or modifier. Research has shown that incorporating naphthalenecarboxylic acids into polymer matrices can enhance thermal stability and mechanical properties .

Environmental Applications

Screening Assessments

Recent assessments have evaluated the environmental impact of naphthalene derivatives, including their potential toxicity and biodegradability. The findings suggest that while some derivatives may pose risks, others like 2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) demonstrate lower toxicity profiles, indicating their suitability for use in environmentally friendly applications.

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Indolyl Series Compound 4g

- Structure: 2-Ethyl-3-[1-[2-[methyl(2-phenethyl)amino]-2-oxoethyl]-5-(phenylmethoxy)indol-3-yl]propenoic acid.

- Activity : Exhibits an IC50 of 8 nM in LTB4 receptor binding assays, slightly less potent than compound 2a .

- Key Difference : Replaces the naphthalene core with an indole ring, demonstrating that the naphthyl scaffold enhances binding affinity compared to indolyl derivatives.

Antiviral Naphthalene Derivatives

1,4-Bis(phenylmethoxy)-2-naphthalenecarboxylic Acid (EP15)

- Structure : Features phenylmethoxy groups at positions 1 and 4 of the naphthalene ring.

- Activity : Acts as a precursor to EP17 , an O-acylisourea intermediate with 83.8% inhibition of Ebola pseudovirion infection at 10 µg/mL (IC50 = 2.57 µM) .

- Mechanism : Inhibits viral entry by targeting host-cell pathways rather than direct antiviral effects.

- Structural Contrast: The absence of the amino-oxoethyl side chain and dual phenylmethoxy substitutions highlight how positional changes alter biological targets (anti-inflammatory vs. antiviral) .

Retinoid-like Anticancer Agents

6-[3-(1-Adamantyl)-4-Hydroxyphenyl]-2-Naphthalenecarboxylic Acid (AHPN/CD437)

- Structure : Contains an adamantyl-hydroxyphenyl group at position 5.

- Activity : Induces p53-independent apoptosis in breast cancer cells (e.g., MCF-7) via upregulation of WAF1/CIP1 and Bax mRNA .

- Comparison: The adamantyl group in AHPN confers distinct apoptotic signaling compared to the phenylmethoxy and amino-oxoethyl moieties in compound 2a.

Enzyme and Tumor-Promotion Inhibitors

6-(5,6,7,8-Tetrahydro-5,5,8,8-Tetramethyl-2-Naphthalenyl)-2-Naphthalenecarboxylic Acid

- Structure : Substituted with a tetralin (tetrahydro-tetramethylnaphthalene) group.

- Activity : Inhibits anthralin-induced ornithine decarboxylase (ODC) activity in mouse epidermis (50% inhibition at 0.1 µmol) and reduces skin tumor promotion .

- Divergent Application: Demonstrates that naphthalene derivatives can target enzyme pathways involved in carcinogenesis, contrasting with compound 2a’s anti-inflammatory focus.

Data Tables: Comparative Analysis of Key Compounds

Biologische Aktivität

Introduction

2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) can be represented as follows:

This compound features a naphthalene ring system with a carboxylic acid and a phenylmethoxy substituent, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of naphthoic acids exhibit significant anticancer properties. For instance, compounds related to 2-naphthalenecarboxylic acid have been tested for their cytotoxic effects against various cancer cell lines. One study reported that certain naphthoic acid derivatives demonstrated IC50 values in the micromolar range against leukemia (HL-60), colon (HCT-15), and renal (UO-31) cancer cell lines, suggesting potential as anticancer agents .

The biological activity of 2-naphthalenecarboxylic acid, 4-(phenylmethoxy) may involve multiple mechanisms:

- Inhibition of Receptors : The compound has been studied for its ability to interact with the P2Y14 receptor, which plays a role in various inflammatory and pain pathways. Compounds derived from naphthoic acids have shown promise as high-affinity antagonists for this receptor .

- Apoptosis Induction : Some derivatives have been found to induce apoptosis in cancer cells through mechanisms involving the downregulation of key survival pathways such as AKT phosphorylation .

Anti-inflammatory Effects

Naphthoic acids have also been linked to anti-inflammatory activities. For instance, microbial-derived naphthoic acid metabolites have been shown to bind to the aryl hydrocarbon receptor (AhR), leading to anti-inflammatory responses in models of gut inflammation . This suggests that similar derivatives may exhibit beneficial effects in inflammatory conditions.

Study on Cytotoxicity

A detailed examination of the cytotoxic effects of 2-naphthalenecarboxylic acid derivatives was conducted on human breast carcinoma (MDA-MB231) and fibrosarcoma (HT-1080) cell lines. The findings indicated that these compounds were significantly more cytotoxic than their unsubstituted counterparts, highlighting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of naphthoic acid derivatives has revealed insights into how modifications can enhance biological activity. For example, variations in substituents on the naphthalene ring significantly influenced both receptor binding affinity and anticancer efficacy. A systematic SAR study identified several potent derivatives with improved selectivity for the P2Y14 receptor .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HL-60 | 10.32 | Apoptosis induction |

| Anticancer | HCT-15 | 6.62 | Receptor inhibition |

| Anticancer | UO-31 | 7.69 | Apoptosis induction |

| Anti-inflammatory | Caco2 | Not specified | AhR activation |

Q & A

Q. What are the standard synthetic routes for 2-Naphthalenecarboxylic acid, 4-(phenylmethoxy), and how can purity be optimized?

Methodological Answer:

- Synthesis: The compound can be synthesized via electrophilic substitution, where a phenylmethoxy group is introduced at the 4-position of 2-naphthalenecarboxylic acid. A Friedel-Crafts alkylation or Mitsunobu reaction (using diethyl azodicarboxylate) may be employed for etherification .

- Purification: High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (gradient elution) is recommended for isolating high-purity fractions (>95%). Recrystallization in ethanol/water mixtures can further enhance purity .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H NMR (400 MHz, CDCl) to confirm the phenylmethoxy group (δ 4.9–5.2 ppm for OCHPh) and aromatic protons (δ 6.8–8.5 ppm). C NMR identifies the carboxylic acid carbonyl (δ ~170 ppm) .

- Mass Spectrometry: Electron ionization (EI-MS) or high-resolution mass spectrometry (HRMS) validates the molecular ion peak (CHO, expected m/z 278.0943) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Store under inert gas (argon) at −20°C in amber glass vials to prevent oxidation of the methoxy group. Lyophilization is recommended for long-term storage. Monitor degradation via thin-layer chromatography (TLC) with silica gel plates and UV detection .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during functionalization of the naphthalene ring?

Methodological Answer:

- Electrophilic Substitution: The phenylmethoxy group at the 4-position directs incoming electrophiles to the 1- or 6-positions due to steric and electronic effects. Nitration (HNO/HSO) at 0°C favors the 1-position, while bromination (Br/FeBr) at 50°C targets the 6-position .

- Contradictions in Literature: Discrepancies in reported yields may arise from trace moisture in solvents, which deactivates Lewis acid catalysts. Always pre-dry reagents (e.g., molecular sieves for DMF) .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

Methodological Answer:

- Solubility Testing: Use a standardized shake-flask method (USP/Ph.Eur.) with HPLC quantification. For example, solubility in DMSO is temperature-dependent: 25 mg/mL at 25°C vs. 50 mg/mL at 40°C. Conflicting reports may stem from undetected polymorphic forms; characterize crystallinity via X-ray diffraction (XRD) .

Q. What are the primary degradation pathways under oxidative conditions?

Methodological Answer:

Q. How does the compound interact with biological targets in enzyme inhibition studies?

Methodological Answer:

- Enzyme Assays: The carboxylic acid moiety chelates metal ions in active sites (e.g., Zn in matrix metalloproteinases). Use fluorescence polarization assays (10 μM compound in Tris buffer, pH 7.4) to measure IC. Cross-validate inhibition data with molecular docking simulations (AutoDock Vina) to resolve false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.